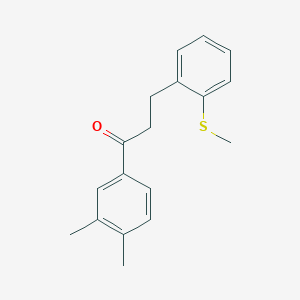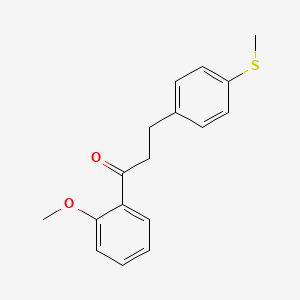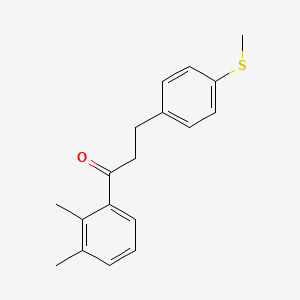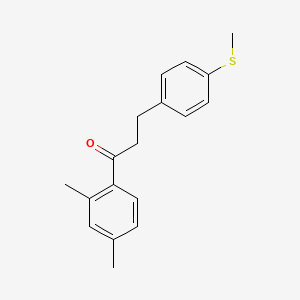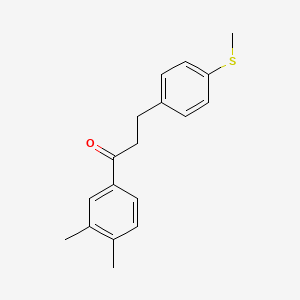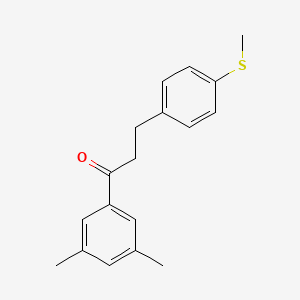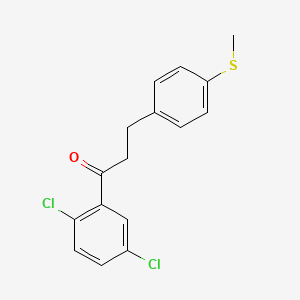
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,6-Dimethylphenyl)-4’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a type of ketone, and a dimethylphenyl group, which is a type of aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Suzuki–Miyaura coupling or Stille cross-coupling reactions . These methods involve the reaction of boronic esters or organostannanes with halogenated compounds in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Rhodium-Mediated C–C Bond Activation
Research by Baksi et al. (2007) demonstrated rhodium-assisted C–C bond activation in 2-(2′,6′-dimethylphenylazo)-4-methylphenol, which is structurally related to 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone. This study highlighted the potential of rhodium-mediated reactions in manipulating dimethylphenyl compounds for applications in organometallic chemistry (Baksi et al., 2007).
Oxidation and Polymerization Processes
Jerussi (1971) investigated the oxidation of 2,6-dimethylphenyl phenyl ether, which shares structural features with the compound , revealing pathways useful for understanding the chemical behavior of related compounds in high-temperature conditions, potentially informing polymer science and materials engineering (Jerussi, 1971).
Catalytic Applications
Żukowski et al. (2014) discussed the synthesis of 2,6-dimethylphenol from phenol and methanol using an iron-chromium catalyst. This study highlights the catalytic efficiency and potential industrial applications in the synthesis of related dimethylphenol compounds (Żukowski et al., 2014).
Polymer Chemistry
Wei et al. (1991) explored the copolymerization of 2,6-dimethylphenol with other phenols, catalyzed by N-methylimidazole Cu(II) complexes. This research is relevant for the development of specialized polymers and materials engineering, as it relates to the chemical behavior of dimethylphenol derivatives (Wei et al., 1991).
Photocatalytic and Electrochemical Properties
Matsumoto et al. (2005) and Yamamoto et al. (1992) investigated the photocatalytic and electrochemical properties of polymers based on 2,6-dimethylphenol derivatives. These studies offer insights into the use of such compounds in advanced material sciences, particularly in areas like solar energy conversion and battery technology (Matsumoto et al., 2005) (Yamamoto et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)18(19)12-11-17-14(2)5-4-6-15(17)3/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINNVFIPMMZDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644772 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-30-8 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



